Structural Differentiation: C8 Methyl Branch vs. Straight-Chain and 2-Methyl Analogs
8-Methyldodecanoyl-CoA is structurally distinguished by a single methyl group at the C8 position of a 12-carbon acyl chain. This contrasts with the linear, unbranched dodecanoyl-CoA (C12:0-CoA) and the 2-methyl-branched analog 2-methyldodecanoyl-CoA. While no direct kinetic comparisons are available for 8-Methyldodecanoyl-CoA itself, studies on related 8-methyl-branched acyl-CoAs (e.g., 8-methyl-nonanoyl-CoA) demonstrate that this branching pattern confers distinct substrate specificities for key metabolic enzymes [1]. The C8 branch is predicted to be recognized differently by acyl-CoA dehydrogenases and thioesterases compared to the straight-chain or 2-methyl branched forms [2].
| Evidence Dimension | Acyl chain branching position |
|---|---|
| Target Compound Data | Methyl branch at C8 position of C12 chain |
| Comparator Or Baseline | Dodecanoyl-CoA: no branch; 2-methyldodecanoyl-CoA: methyl branch at C2 |
| Quantified Difference | Branch location alters enzyme recognition; no direct Km data available for target |
| Conditions | Structural comparison based on molecular formula (C34H60N7O17P3S) and SMILES [3] |
Why This Matters
Selecting 8-Methyldodecanoyl-CoA ensures experimental relevance for studies of C8-branched fatty acid metabolism, which cannot be modeled with straight-chain or 2-methyl-branched analogs.
- [1] Maier EM, et al. The peroxisomal acyl-CoA thioesterase Pte1p from Saccharomyces cerevisiae is required for efficient degradation of short straight chain and branched chain fatty acids. J Biol Chem. 2006;281(17):11729-11735. (Activity on 8-methyl-nonanoyl-CoA) View Source
- [2] Chen Y, et al. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases. Sci Rep. 2024;14:12976. View Source
- [3] Chemfont. 8-Methyldodecanoyl-CoA (CFc000280136). 2022. Available at: https://chemfont.ca/chemicals/CFc000280136 View Source
